REACTION_CXSMILES
|
BrBr.[OH-].[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([CH3:18])([CH3:17])[C:14]([NH2:16])=O)[CH:9]=[CH:10][C:11]=1[Cl:12]>>[ClH:5].[Cl:5][C:6]1[CH:7]=[C:8]([C:13]([CH3:18])([CH3:17])[CH2:14][NH2:16])[CH:9]=[CH:10][C:11]=1[Cl:12] |f:1.2,4.5|
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1712 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
2-(3,4-dichlorophenyl)-2-methylpropionamide
|
Quantity
|
201 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C(=O)N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with 5M hydrochloric acid whereupon a solid
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C(CN)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |